molecular formula C6H10ClN3O2S B2537615 methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride CAS No. 2460748-71-2

methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride

Cat. No.: B2537615
CAS No.: 2460748-71-2
M. Wt: 223.68
InChI Key: NAPIBJXQMSHBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate ester. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate
  • Propyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.

Properties

IUPAC Name

methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c1-11-6(10)5-9-8-4(12-5)2-3-7;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPIBJXQMSHBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.